
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that features a bromoadamantane moiety and a fluorophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Bromination of Adamantane: Adamantane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromoadamantane.
Acylation Reaction: The 3-bromoadamantane is then reacted with 4-fluorophenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the adamantane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Scientific Research Applications
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Utilized in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Employed in biochemical assays to study interactions with proteins or other biomolecules.
Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromoadamantane moiety can enhance lipophilicity and membrane permeability, while the fluorophenylacetamide group can contribute to binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamide
- 2-(3-iodoadamantan-1-yl)-N-(4-fluorophenyl)acetamide
- 2-(3-bromoadamantan-1-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide is unique due to the combination of the bromoadamantane and fluorophenylacetamide groups, which confer distinct chemical and physical properties. The presence of bromine and fluorine atoms can influence reactivity, stability, and biological activity, making this compound particularly valuable for specific applications.
Biological Activity
2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide, identified by its CAS number 380643-13-0, is a synthetic organic compound notable for its unique structure comprising a bromoadamantane moiety and a fluorophenylacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrFNO. Its structure can be represented as follows:
This compound's unique features, such as the presence of bromine and fluorine, significantly influence its chemical reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.
The compound is believed to interact with specific receptors or enzymes, modulating their activity. The bromoadamantane component enhances lipophilicity and membrane permeability, which may facilitate better interaction with biological targets. The fluorophenylacetamide group contributes to binding specificity and affinity, making it a promising candidate for drug development.
Pharmacological Studies
Research has indicated that compounds structurally similar to this compound exhibit significant interactions with sigma receptors, particularly sigma(1) and sigma(2) receptors. These receptors are implicated in various neurological processes and cancer biology.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Sigma Receptor Binding | High affinity for sigma(1) and sigma(2) receptors |
Antitumor Activity | Potential use in imaging agents for tumor detection |
Neuroprotective Effects | Possible modulation of neurodegenerative pathways |
Case Studies
Several studies have investigated the biological implications of compounds related to this compound:
- Biodistribution Studies : Research involving radiolabeled derivatives has shown that these compounds can serve as effective imaging agents for tumors, demonstrating a high tumor-to-background ratio when targeting sigma receptors in vivo .
- Anticancer Potential : In vivo studies have indicated that blocking sigma(1) receptors enhances the efficacy of certain radiotracers in tumor imaging, suggesting that compounds like this compound could be developed into therapeutic agents .
Comparative Analysis
When compared to similar compounds, such as 2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamide, the presence of bromine in this compound appears to confer distinct advantages in terms of receptor binding affinity and biological activity.
Table 2: Comparison with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Bromine enhances lipophilicity | High affinity for sigma receptors |
2-(3-chloroadamantan-1-yl)-N-(4-fluorophenyl)acetamide | Chlorine has less impact on lipophilicity | Moderate receptor affinity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(3-bromoadamantan-1-yl)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Route : Begin with bromination of adamantane derivatives using reagents like N-bromosuccinimide (NBS) under controlled radical conditions to achieve regioselective substitution at the 3-position .
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react 3-bromoadamantane-1-carboxylic acid with 4-fluoroaniline. Monitor reaction progress via thin-layer chromatography (TLC) .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for reduced side reactions) and temperature (40–60°C) to maximize yield and purity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Use 1H and 13C NMR to confirm adamantane bromination (δ 35–40 ppm for adamantane carbons, δ 4.5–5.5 ppm for C-Br) and amide formation (δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and isotopic pattern matching bromine (1:1 ratio for 79Br and 81Br) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Use C18 columns and acetonitrile/water mobile phases .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using MIC (Minimum Inhibitory Concentration) as a metric .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes or bacterial topoisomerases). Focus on the adamantane moiety’s hydrophobic pockets and the fluorophenyl group’s π-π stacking .
- QSAR Analysis : Corrogate substituent effects (e.g., bromine vs. chlorine, fluorophenyl vs. methoxyphenyl) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation with liver microsomes) and bioavailability (oral vs. intravenous administration) to identify metabolic liabilities .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve solubility and reduce rapid clearance observed in vivo .
Q. How can researchers optimize the compound’s selectivity for a specific biological target?
- Methodological Answer :
- Fragment Replacement : Replace the bromoadamantyl group with smaller bicyclic systems (e.g., norbornane) to reduce off-target interactions .
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding partners. Validate via siRNA knockdown or CRISPR-Cas9 gene editing .
Properties
IUPAC Name |
2-(3-bromo-1-adamantyl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO/c19-18-8-12-5-13(9-18)7-17(6-12,11-18)10-16(22)21-15-3-1-14(20)2-4-15/h1-4,12-13H,5-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHHFIAUUSMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.